5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine

Übersicht

Beschreibung

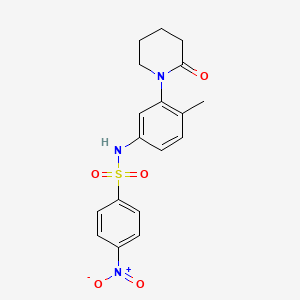

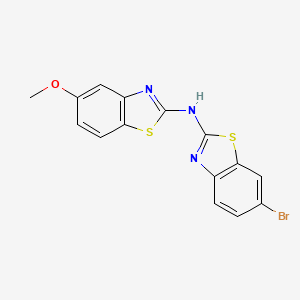

The compound “5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms. The naphthalen-1-yl group indicates the presence of a naphthalene ring, a polycyclic aromatic hydrocarbon composed of two fused benzene rings .

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoles are commonly synthesized using the Huisgen cycloaddition, a [3+2] cycloaddition between a terminal alkyne and an azide . The naphthalen-1-yl group can be introduced through various methods such as Friedel-Crafts acylation .Molecular Structure Analysis

The molecular structure of this compound would consist of a triazole ring attached to a naphthalene ring. The exact structure would depend on the positions of the substituents on the rings .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in click chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, triazoles are stable and have good thermal and hydrolytic stability .Wissenschaftliche Forschungsanwendungen

Flame-Retardant Applications in Epoxy Resins

A study by Agrawal and Narula (2014) discusses the synthesis of amines, including those similar to 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine, used as reactive flame retardants and curing agents for commercial epoxy resin. These compounds exhibited excellent flame retardancy, with moderate changes in thermal properties, highlighting their potential in developing fire-resistant materials (Agrawal & Narula, 2014).

Serotonin Receptor Affinity for Neurological Applications

Łażewska et al. (2019) synthesized a series of compounds including structures similar to this compound, evaluating their affinity for the human serotonin 5-HT6 receptor. Their research found that certain modifications to the structure could enhance receptor affinity, indicating potential applications in neurological research and drug development (Łażewska et al., 2019).

Conducting Polymer Development

Mostefai et al. (1996) explored the electropolymerization of compounds akin to this compound, resulting in a new conducting polymer. This polymer's redox properties were investigated, showing potential for use in electronic and optoelectronic devices (Mostefai et al., 1996).

Antimicrobial and Anticancer Activities

Gaber et al. (2018) synthesized Zn2+, Cd2+, and UO22+ complexes with ligands similar to this compound and tested their antimicrobial, anticancer, antioxidant, and DNA binding activities. Their results indicate these complexes have significant potential in medical and biological applications, particularly in treating diseases and in drug development (Gaber et al., 2018).

Polymer and Material Science

Thiruvasagam (2014) reports on the synthesis of a novel diamine monomer including the 5-(naphthalen-1-yl) motif for the production of aromatic polyimides. These materials displayed excellent thermal stability and solubility in organic solvents, suggesting their usefulness in high-performance plastics and engineering materials (Thiruvasagam, 2014).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-naphthalen-1-yl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-12-14-11(15-16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDMSXRQOHSDKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93404-69-4 | |

| Record name | 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764846.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2764848.png)

![2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2764851.png)

![4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone](/img/structure/B2764854.png)

![N-{4-[(5Z)-5-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2764862.png)

![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2764863.png)

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide](/img/structure/B2764864.png)